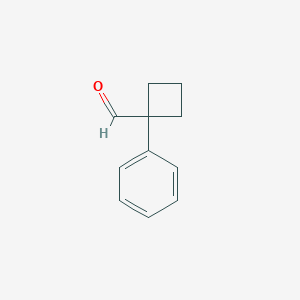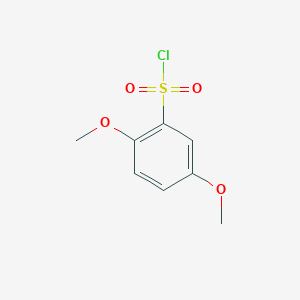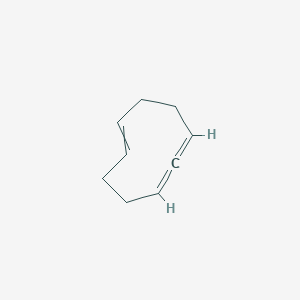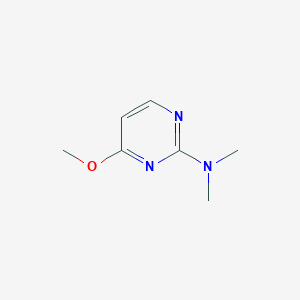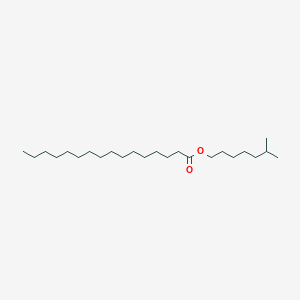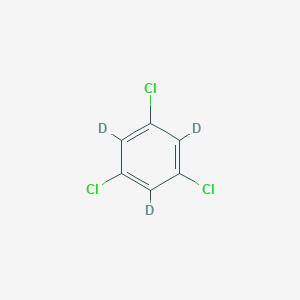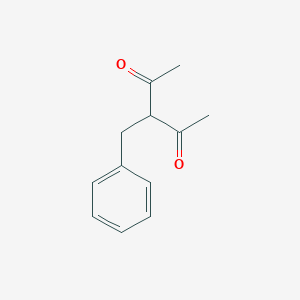
3-Benzyl-2,4-pentanedione
Vue d'ensemble
Description
3-Benzyl-2,4-pentanedione is a chemical compound with the molecular formula C12H14O2 . It has a molecular weight of 190.242 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Benzyl-2,4-pentanedione consists of a pentanedione backbone with a benzyl group attached . The compound has two carbonyl groups (C=O) and a benzyl group (C6H5CH2) attached to the central carbon .Physical And Chemical Properties Analysis
3-Benzyl-2,4-pentanedione has a density of 1.0±0.1 g/cm3, a boiling point of 285.3±20.0 °C at 760 mmHg, and a flash point of 106.2±18.8 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
Trivalent Metal Complexes
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
3-Benzyl-2,4-pentanedione has been used in the study of trivalent metal complexes of aluminum, chromium, iron, and cobalt . These complexes were prepared and their electronic absorption spectra were measured in the 220—900 mμ range .
Detailed Description of the Methods of Application or Experimental Procedures
The 3-Benzyl-2,4-pentanedione complexes of trivalent aluminum, chromium, iron, and cobalt were prepared, and their electronic absorption spectra were measured in the 220—900 mμ range . The spectral data were interpreted in terms of the π 3 →π 4, the electron transfer ( dε →π 4) and the d → d* transitions of the various components .
Thorough Summary of the Results or Outcomes Obtained
In this series of complexes, an inter-ring π-interaction between a phenyl ring and a chelate ring is expected to remain to a limited extent in the metal complexes of 3-phenyl-2, 4-pentanedione, although the twist of both rings from the coplanarity is significant . For the aluminum complexes, π-electrons in the ligand part remain delocalized in a manner similar to that which holds in the corresponding enolate ion . On the other hand, each kind of π 3 →π 4 transition in the transition metal complexes of the 2, 4-pentanedione derivatives was found to depend on the number of dε electrons of the central metal ion and to appear in this increasing order of energy: Cr<Fe<Co .
Preparation of Five-Membered Cyclic Oxyphosphoranes
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
3-Benzyl-2,4-pentanedione can be used in the preparation of five-membered cyclic oxyphosphoranes . This is a type of organic compound that has potential applications in various chemical reactions due to its unique structure and reactivity .
Detailed Description of the Methods of Application or Experimental Procedures
The preparation of five-membered cyclic oxyphosphoranes involves reacting 3-Benzyl-2,4-pentanedione with phosphonite esters . The specific reaction conditions and procedures would depend on the particular phosphonite ester used and the desired product .
Thorough Summary of the Results or Outcomes Obtained
The reaction of 3-Benzyl-2,4-pentanedione with phosphonite esters results in the formation of five-membered cyclic oxyphosphoranes . The yield and properties of the product would depend on the specific reaction conditions and the phosphonite ester used .
Preparation of 5-Hydroxy-N-substituted-2H-pyrrol-2-ones
Comprehensive and Detailed Summary of the Application
3-Benzyl-2,4-pentanedione can also be used in the preparation of 5-Hydroxy-N-substituted-2H-pyrrol-2-ones . These compounds are a type of pyrrolidone, which are used in a variety of applications, including as building blocks in the synthesis of pharmaceuticals .
Detailed Description of the Methods of Application or Experimental Procedures
The preparation of 5-Hydroxy-N-substituted-2H-pyrrol-2-ones involves reacting 3-Benzyl-2,4-pentanedione with alkyl isocyanides . The specific reaction conditions and procedures would depend on the particular alkyl isocyanide used and the desired product .
Thorough Summary of the Results or Outcomes Obtained
The reaction of 3-Benzyl-2,4-pentanedione with alkyl isocyanides results in the formation of 5-Hydroxy-N-substituted-2H-pyrrol-2-ones . The yield and properties of the product would depend on the specific reaction conditions and the alkyl isocyanide used .
Preparation of 3-Benzylidene-2,4-bis(trimethylsilyloxy)-1,4-pentadiene
Comprehensive and Detailed Summary of the Application
3-Benzyl-2,4-pentanedione can be used in the preparation of 3-Benzylidene-2,4-bis(trimethylsilyloxy)-1,4-pentadiene . This compound could be used as a building block in various organic synthesis reactions .
Detailed Description of the Methods of Application or Experimental Procedures
The preparation of 3-Benzylidene-2,4-bis(trimethylsilyloxy)-1,4-pentadiene involves the trimethylsilylation of 3-Benzyl-2,4-pentanedione . The specific reaction conditions and procedures would depend on the desired product .
Thorough Summary of the Results or Outcomes Obtained
The reaction of 3-Benzyl-2,4-pentanedione via trimethylsilylation results in the formation of 3-Benzylidene-2,4-bis(trimethylsilyloxy)-1,4-pentadiene . The yield and properties of the product would depend on the specific reaction conditions .
Keto-Enol Tautomerism
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
3-Benzyl-2,4-pentanedione can exhibit keto-enol tautomerism . This is a type of isomerism where a compound with a carbonyl group (the keto form) is in equilibrium with a compound containing an alcohol group (the enol form) .
Detailed Description of the Methods of Application or Experimental Procedures
The study of keto-enol tautomerism involves observing the equilibrium between the keto and enol forms of 3-Benzyl-2,4-pentanedione . This can be done using various spectroscopic techniques .
Thorough Summary of the Results or Outcomes Obtained
The study of keto-enol tautomerism in 3-Benzyl-2,4-pentanedione can provide insights into the structure and reactivity of this compound . It can also help understand the factors that influence the keto-enol equilibrium .
Propriétés
IUPAC Name |
3-benzylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJQTBOWJRUOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150403 | |
| Record name | 2,4-Pentanedione, 3-benzyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2,4-pentanedione | |
CAS RN |
1134-87-8 | |
| Record name | 2,4-Pentanedione, 3-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzyl-2,4-pentanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pentanedione, 3-benzyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Benzyl-2,4-pentanedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC38C3PH26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

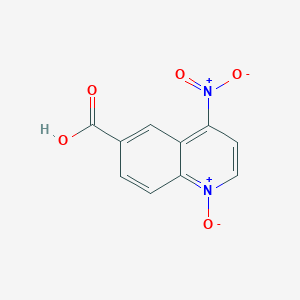
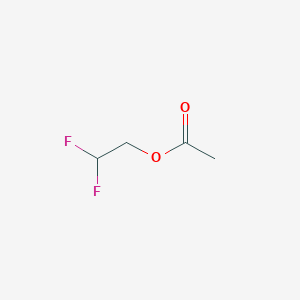
![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)
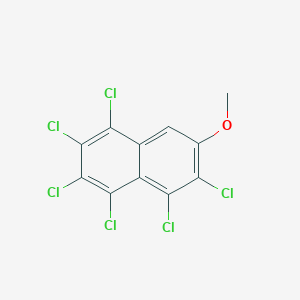
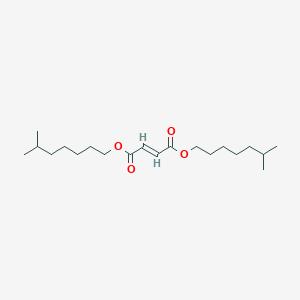
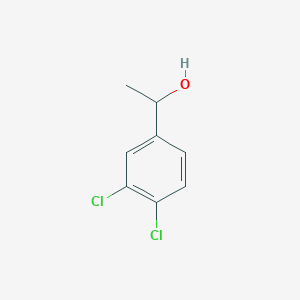
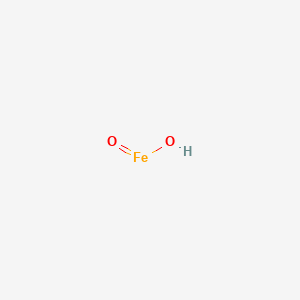
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
